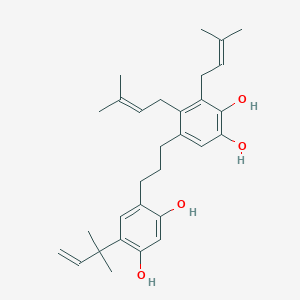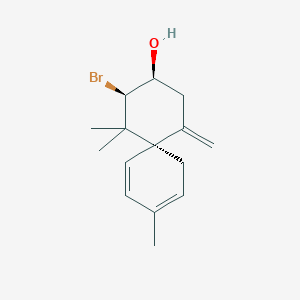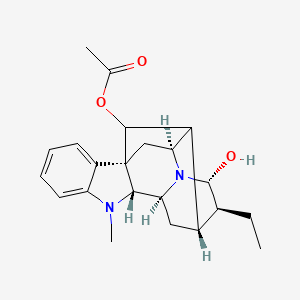
kazinol C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kazinol C is a 1,3-diphenylpropane compound derived from the plant Broussonetia kazinoki. This compound has garnered attention due to its potential therapeutic properties, particularly in the field of cancer research. This compound has been shown to induce apoptosis in colon cancer cells through the activation of AMP-activated protein kinase (AMPK) at high concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kazinol C involves the extraction of the compound from the plant Broussonetia kazinoki. The extraction process typically includes solvent extraction followed by chromatographic purification to isolate this compound from other polyphenolic compounds present in the plant .
Industrial Production Methods
The use of advanced chromatographic techniques and solvent systems would be essential to obtain this compound in sufficient quantities for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Kazinol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives of this compound, while reduction reactions could produce dehydroxylated forms .
Scientific Research Applications
Kazinol C has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Cancer Research: this compound has been shown to induce apoptosis in colon cancer cells through the activation of AMPK.
Autophagy Modulation: this compound stimulates autophagy via endoplasmic reticulum stress-mediated signaling.
Diabetes Research: this compound has been found to prevent cytokine-induced β-cell damage and the development of type 1 diabetes.
Mechanism of Action
Kazinol C exerts its effects through several molecular targets and pathways. One of the primary mechanisms involves the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Activation of AMPK by this compound leads to the induction of apoptosis in cancer cells and modulation of autophagy through endoplasmic reticulum stress-mediated unfolded protein response signaling .
Comparison with Similar Compounds
Kazinol C is part of a group of prenylated polyphenolic compounds isolated from Broussonetia kazinoki. Similar compounds include Kazinol E, Kazinol F, and Broussonol N. While these compounds share structural similarities, this compound is unique in its potent ability to induce apoptosis and modulate autophagy, making it a promising candidate for therapeutic applications .
References
Properties
Molecular Formula |
C30H40O4 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
5-[3-[2,4-dihydroxy-5-(2-methylbut-3-en-2-yl)phenyl]propyl]-3,4-bis(3-methylbut-2-enyl)benzene-1,2-diol |
InChI |
InChI=1S/C30H40O4/c1-8-30(6,7)25-16-22(26(31)18-27(25)32)11-9-10-21-17-28(33)29(34)24(15-13-20(4)5)23(21)14-12-19(2)3/h8,12-13,16-18,31-34H,1,9-11,14-15H2,2-7H3 |
InChI Key |
YCJJCTRPAGXWGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1CCCC2=CC(=C(C=C2O)O)C(C)(C)C=C)O)O)CC=C(C)C)C |
Synonyms |
kazinol C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-N-((1R,3R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-YL)-1H-indazole-3-carboxamide](/img/structure/B1257010.png)

![(2R,4'R,6R,9E,11R,13E,15E)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione](/img/structure/B1257015.png)





![1-{2-Fluoro-4-[(5-Methyl-5h-Pyrrolo[3,2-D]pyrimidin-4-Yl)oxy]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1257023.png)


![1-(3-Phenyl-3-bicyclo[3.1.0]hexanyl)piperidine](/img/structure/B1257028.png)

![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B1257031.png)
